2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzyl azide with propiolic acid in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to its analogs, 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and binding interactions. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
51306-44-6 |
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Molecular Formula |
C9H6FN3O2 |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
2-(2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-11-5-7(12-13)9(14)15/h1-5H,(H,14,15) |
InChI Key |
FFPUYYDCLFRZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
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